Tert-butyl 3-sulfanylpiperidine-1-carboxylate
Overview
Description
Tert-butyl 3-sulfanylpiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group and a sulfanyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-sulfanylpiperidine-1-carboxylate typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, such as the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of Sulfanyl Group: The sulfanyl group can be introduced by reacting the piperidine derivative with a suitable thiol reagent under controlled conditions.
Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate in the presence of a base like triethylamine to form this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 3-sulfanylpiperidine-1-carboxylate can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the piperidine ring.
Substitution: Various substitution reactions can occur at the piperidine ring or the sulfanyl group, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used under mild to moderate conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used to introduce different functional groups.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Reduced Piperidine Derivatives: Obtained through reduction reactions.
Substituted Piperidine Derivatives: Resulting from various substitution reactions.
Scientific Research Applications
Chemistry:
Building Block: Tert-butyl 3-sulfanylpiperidine-1-carboxylate serves as a versatile building block in organic synthesis for the construction of more complex molecules.
Biology and Medicine:
Drug Development: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biological Studies: It may be employed in the study of biological pathways and mechanisms due to its structural features.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-sulfanylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, while the piperidine ring can interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Tert-butyl 3-hydroxypiperidine-1-carboxylate: Similar structure but with a hydroxyl group instead of a sulfanyl group.
Tert-butyl 3-aminopiperidine-1-carboxylate: Contains an amino group instead of a sulfanyl group.
Tert-butyl 3-methylpiperidine-1-carboxylate: Features a methyl group instead of a sulfanyl group.
Uniqueness: Tert-butyl 3-sulfanylpiperidine-1-carboxylate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specific synthetic and research applications where the sulfanyl functionality is desired.
Biological Activity
Tert-butyl 3-sulfanylpiperidine-1-carboxylate is a compound of interest in medicinal chemistry, primarily due to its structural characteristics and potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and relevant case studies, along with data tables summarizing research findings.
Chemical Structure and Synthesis
This compound is characterized by a piperidine ring with a tert-butyl ester group and a sulfanyl substituent at the 3-position. The molecular formula is and it has a molecular weight of approximately 219.33 g/mol. The synthesis typically involves the formation of the piperidine ring through cyclization reactions, followed by the introduction of the sulfanyl group via nucleophilic substitution methods.
Biological Mechanisms
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfanyl group may enhance binding affinity to enzyme active sites, potentially inhibiting their function.
- Receptor Modulation : The compound can interact with neurotransmitter receptors, influencing signaling pathways that affect mood and cognition.
- Antioxidant Properties : Sulfanyl groups are known to exhibit antioxidant activity, which may contribute to cellular protection against oxidative stress.
Case Studies and Research Findings
Several studies have investigated the biological properties of related compounds, providing insights into the potential applications of this compound:
- Case Study on Antioxidant Activity :
- Pharmacological Evaluation :
- Drug Development Applications :
Summary of Biological Activities
Comparison with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Piperidine ring, sulfanyl group | Antioxidant, enzyme modulation |
4-(Pyridin-3-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester | Pyridinyl substituent | Enhanced receptor binding |
Tert-butyl 3-vinylpiperidine-1-carboxylate | Vinyl group at 3-position | Increased lipophilicity |
Properties
IUPAC Name |
tert-butyl 3-sulfanylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-6-4-5-8(14)7-11/h8,14H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDQWJTWJOLALV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678023 | |
Record name | tert-Butyl 3-sulfanylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017798-34-3 | |
Record name | 1,1-Dimethylethyl 3-mercapto-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017798-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-sulfanylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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